N-ethyl-N-(trideuteriomethyl)nitrous amide N-ethyl-N-(trideuteriomethyl)nitrous amide
Brand Name: Vulcanchem
CAS No.: 69278-54-2
VCID: VC21126050
InChI: InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3
SMILES: CCN(C)N=O
Molecular Formula: C₃H₅D₃N₂O
Molecular Weight: 91.13 g/mol

N-ethyl-N-(trideuteriomethyl)nitrous amide

CAS No.: 69278-54-2

Cat. No.: VC21126050

Molecular Formula: C₃H₅D₃N₂O

Molecular Weight: 91.13 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-N-(trideuteriomethyl)nitrous amide - 69278-54-2

CAS No. 69278-54-2
Molecular Formula C₃H₅D₃N₂O
Molecular Weight 91.13 g/mol
IUPAC Name N-ethyl-N-(trideuteriomethyl)nitrous amide
Standard InChI InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3
Standard InChI Key RTDCJKARQCRONF-BMSJAHLVSA-N
Isomeric SMILES [2H]C([2H])([2H])N(CC)N=O
SMILES CCN(C)N=O
Canonical SMILES CCN(C)N=O

Chemical Identity and Structure

Nomenclature and Identification

N-ethyl-N-(trideuteriomethyl)nitrous amide is a nitroso compound characterized by the substitution of three hydrogen atoms with deuterium (a stable isotope of hydrogen) in the methyl group. The compound is also known by several synonyms and identifiers as detailed below .

Table 1: Chemical Identifiers of N-ethyl-N-(trideuteriomethyl)nitrous amide

ParameterValue
IUPAC NameN-ethyl-N-(trideuteriomethyl)nitrous amide
CAS Registry Number69278-54-2
Molecular FormulaC₃H₈N₂O
European Community (EC) Number804-284-4
DSSTox Substance IDDTXSID20988997
Common SynonymsN-Nitrosoethylmethylamine-d3, Ethanamine, N-(methyl-d3)-N-nitroso-

Structural Features

The compound features a nitroso group (N=O) attached to a nitrogen atom, which is further bonded to an ethyl group and a trideuteriomethyl group. This arrangement creates a tertiary amine structure with the nitroso functionality, characteristic of N-nitrosamines .

Physical and Chemical Properties

Physical Characteristics

While the search results don't provide comprehensive physical data specific to the deuterated compound, we can infer some properties based on its non-deuterated analog, N-ethyl-N-methylnitrous amide.

Table 2: Estimated Physical Properties of N-ethyl-N-(trideuteriomethyl)nitrous amide

PropertyValueNotes
Molecular Weight91.13 g/mol (estimated)Calculated based on C₃H₅D₃N₂O
Partition Coefficient (Log P)Approximately 0.04Based on non-deuterated analog
Physical StateLiquid (predicted)Based on similar nitrosamines

Chemical Reactivity

Like other nitrosamines, N-ethyl-N-(trideuteriomethyl)nitrous amide is expected to undergo several reaction types:

  • Oxidation reactions involving the nitroso group

  • Reduction of the N=O bond

  • Substitution reactions at various functional sites

  • Potential metabolic transformations in biological systems

The deuterium labeling significantly affects the compound's behavior in mass spectrometric analysis but has minimal impact on its chemical reactivity compared to its non-deuterated counterpart.

Synthesis and Preparation

Synthetic Routes

While the search results don't detail specific synthetic routes for N-ethyl-N-(trideuteriomethyl)nitrous amide, the synthesis likely follows similar methods to those used for other deuterated nitrosamines, involving:

  • Nitrosation of secondary amines containing deuterated methyl groups

  • Reaction of deuterated methylamine with ethyl compounds followed by nitrosation

  • Isotopic exchange reactions with deuterium sources

Purification Methods

Purification of N-ethyl-N-(trideuteriomethyl)nitrous amide would typically involve:

  • Column chromatography

  • Distillation under reduced pressure

  • Recrystallization from appropriate solvents

  • High-performance liquid chromatography (HPLC) for analytical grade purity

Analytical Detection and Characterization

Spectroscopic Properties

The deuterium substitution in N-ethyl-N-(trideuteriomethyl)nitrous amide creates distinctive spectroscopic profiles that differentiate it from its non-deuterated analog:

  • Nuclear Magnetic Resonance (NMR) spectroscopy shows characteristic shifts due to deuterium substitution

  • Mass spectrometry reveals a molecular ion peak at m/z 91 rather than m/z 88 of the non-deuterated version

  • Infrared spectroscopy displays similar nitroso group absorption patterns but with subtle differences in C-D stretching frequencies compared to C-H stretching

Chromatographic Analysis

Chromatographic techniques commonly employed for the analysis of N-ethyl-N-(trideuteriomethyl)nitrous amide include:

  • Gas chromatography-mass spectrometry (GC-MS)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS)

  • High-performance liquid chromatography (HPLC) with various detection methods

Applications in Scientific Research

Use as an Analytical Standard

The primary application of N-ethyl-N-(trideuteriomethyl)nitrous amide is as an isotopically labeled internal standard in analytical chemistry. Its deuterated structure makes it invaluable for:

  • Quantitative analysis of N-ethyl-N-methylnitrous amide in environmental samples

  • Pharmacokinetic studies of nitrosamines

  • Metabolic pathway investigations

  • Method validation in toxicological analyses

Research Applications

Beyond its use as an analytical standard, this compound serves important functions in:

  • Mechanistic studies of nitrosamine metabolism

  • Investigation of deuterium isotope effects on chemical reactions

  • Toxicological research related to nitrosamines

  • Development of analytical methods for nitrosamine detection in pharmaceuticals and consumer products

Comparison with Related Compounds

Structural Analogs

Table 3: Comparison of N-ethyl-N-(trideuteriomethyl)nitrous amide with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Differences
N-ethyl-N-methylnitrous amideC₃H₈N₂O88.11 g/molContains non-deuterated methyl group
N-Nitroso-N-methyl-4-aminobutyric Acid-d3C₅H₇D₃N₂O₃149.16 g/molContains carboxylic acid group and longer carbon chain

Functional Differences

The deuteration in N-ethyl-N-(trideuteriomethyl)nitrous amide impacts:

  • Mass spectrometric fragmentation patterns

  • Use as an internal standard in analytical methods

  • Kinetic isotope effects in chemical and biochemical reactions

  • Slight differences in physical properties compared to the non-deuterated analog

Regulatory Status

N-ethyl-N-(trideuteriomethyl)nitrous amide is registered with several regulatory and chemical databases:

  • Listed in the European Chemicals Agency (ECHA) database

  • Assigned a European Community (EC) Number: 804-284-4

  • Included in the DSSTox database with ID: DTXSID20988997

  • Registered in chemical databases like PubChem

As a research chemical primarily used in controlled laboratory settings, it is subject to standard laboratory safety regulations rather than specific consumer product regulations.

Future Research Directions

Further research on N-ethyl-N-(trideuteriomethyl)nitrous amide could focus on:

  • Expanded characterization of its physical and spectroscopic properties

  • Development of new analytical methods utilizing this compound as an internal standard

  • Investigation of deuterium-specific effects on nitrosamine metabolism

  • Applications in emerging analytical technologies for nitrosamine detection

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